molecular formula C27H23BrN2O7S B405281 ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405281
M. Wt: 599.5g/mol
InChI Key: OMKJZKQEXBAVTA-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the acetyloxy, bromobenzylidene, and phenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-5-[4-(ACETYLOXY)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(hydroxy)-5-bromobenzylidene]-5-[4-(hydroxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[2-(methoxy)-5-bromobenzylidene]-5-[4-(methoxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyloxy groups enhance its reactivity and potential for modification, while the bromobenzylidene and phenyl groups contribute to its stability and versatility in various applications.

Properties

Molecular Formula

C27H23BrN2O7S

Molecular Weight

599.5g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23BrN2O7S/c1-5-35-26(34)23-14(2)29-27-30(24(23)17-6-9-20(10-7-17)36-15(3)31)25(33)22(38-27)13-18-12-19(28)8-11-21(18)37-16(4)32/h6-13,24H,5H2,1-4H3/b22-13-

InChI Key

OMKJZKQEXBAVTA-XKZIYDEJSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

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